![molecular formula C20H25N3O5S B2757525 1-morpholino-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone CAS No. 878055-66-4](/img/structure/B2757525.png)
1-morpholino-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone
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Overview
Description
The compound “1-morpholino-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone” is a complex organic molecule. It contains a morpholino group, an indole group, a pyrrolidine group, and a sulfonyl group. These functional groups suggest that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple heterocyclic rings and functional groups. The indole and morpholine rings are likely to contribute to the compound’s aromaticity, while the sulfonyl group could potentially act as an electron-withdrawing group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the indole ring is known to undergo electrophilic substitution reactions, while the morpholine ring can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of the polar sulfonyl group, while its melting and boiling points would be influenced by the size and shape of the molecule .Scientific Research Applications
Chemical Synthesis and Modifications
Research involving similar compounds focuses on the synthesis and chemical transformation of molecules with potential for creating new chemical entities. For instance, studies have described the sulfenylation of pyrroles and indoles, which could be relevant to understanding the reactivity of the sulfonyl and ethanone groups present in the target molecule (Gilow et al., 1991). These transformations can lead to the creation of derivatives with various substituents, potentially altering the molecule's physical, chemical, and biological properties.
Biological Activities and Medicinal Chemistry
Compounds similar to the target molecule have been investigated for their biological activities. For example, the design and synthesis of novel series of thiophene derivatives, which include morpholine rings, have shown anti-inflammatory activities (Helal et al., 2015). This suggests that molecules with morpholine and sulfonyl groups may have potential applications in developing new therapeutic agents.
Material Science and Catalysis
Research has also explored the use of similar chemical entities in material science and catalysis. The targeted synthesis of cadmium(II) Schiff base complexes, involving morpholino groups, has demonstrated corrosion inhibition properties on mild steel (Das et al., 2017). This highlights the potential application of the target compound in the development of materials with enhanced corrosion resistance, which is critical in industrial applications.
Enantioselective Synthesis and Drug Development
An interesting area of research involves the catalytic enantioselective synthesis of morpholinones, which are important building blocks in organic synthesis and pharmacology (He et al., 2021). This indicates that compounds incorporating morpholine groups, such as the target molecule, may be useful in the synthesis of enantioselective and pharmacologically active compounds.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfonylindol-1-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c24-19(21-7-3-4-8-21)14-23-13-18(16-5-1-2-6-17(16)23)29(26,27)15-20(25)22-9-11-28-12-10-22/h1-2,5-6,13H,3-4,7-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZQBBTUOGUPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-morpholino-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone |
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